molecular formula C10H6FN5S B1450944 3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 1082437-17-9

3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Cat. No. B1450944
M. Wt: 247.25 g/mol
InChI Key: MHBBWGMTSQOKSB-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (3-FPT) is an important chemical compound used in a variety of scientific research applications. It has been studied extensively in the fields of synthetic organic chemistry, biochemistry, and pharmacology. 3-FPT is a derivative of triazolo[4,5-d]pyrimidine, a heterocyclic aromatic compound, and is commonly used in the synthesis of other compounds. 3-FPT is also known as a thiol, which is a type of sulfur-based compound.

Scientific Research Applications

Antimicrobial Applications

Triazole and triazole-containing hybrids demonstrate significant antimicrobial activities. They have been found to inhibit various bacterial proteins, such as DNA gyrase and topoisomerase IV, and exhibit broad-spectrum antibacterial activity against drug-resistant bacteria, including Staphylococcus aureus. These compounds, including triazole-oxazolidinone and triazolopyrimidine hybrids, offer promising routes for developing new anti-bacterial agents (Li & Zhang, 2021).

Sensing Applications

Pyrimidine derivatives are highlighted for their significant role in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, including the detection of metal ions and biological analytes. This emphasizes the versatility of pyrimidine chemistry in creating sensitive and selective sensing materials (Jindal & Kaur, 2021).

Pharmacophore Design

The design of kinase inhibitors utilizing imidazole and pyrimidine scaffolds is a critical area in drug discovery. These scaffolds are known for their selective inhibition of mitogen-activated protein (MAP) kinase, pivotal in inflammatory responses. The exploration of substituent effects on pyrimidine rings offers insights into enhancing drug potency and selectivity, crucial for developing novel therapeutics (Scior et al., 2011).

Synthetic Methodologies

The synthesis of pyrimidine derivatives, particularly those involving hybrid catalysts, represents a significant focus in chemical research. These methodologies enable the construction of complex molecules with potential pharmaceutical applications. Hybrid catalysts, including organocatalysts and metal catalysts, facilitate efficient synthetic routes to pyrimidine scaffolds, underscoring the importance of these methods in medicinal chemistry (Parmar et al., 2023).

properties

IUPAC Name

3-(4-fluorophenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN5S/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBBWGMTSQOKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=S)N=CN3)N=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
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3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Reactant of Route 3
3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Reactant of Route 4
3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Reactant of Route 5
3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Reactant of Route 6
Reactant of Route 6
3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

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